molecular formula C10H17ClN2O B3077576 2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride CAS No. 1048664-75-0

2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride

Cat. No. B3077576
CAS RN: 1048664-75-0
M. Wt: 216.71 g/mol
InChI Key: KZULJEFCECKMHU-UHFFFAOYSA-N
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Description

2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride is a chemical compound with the CAS Number: 1048664-75-0 . It has a molecular weight of 216.71 . The compound is a solid at room temperature .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H16N2O.ClH/c1-10(2,8-13)12-7-9-4-3-5-11-6-9;/h3-6,12-13H,7-8H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Branched Chain Aldehydes in Foods

Branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, are significant for their role as flavor compounds in many food products. Their production and degradation from amino acids are crucial for controlling desired levels of these compounds in food products, which directly impacts food quality and consumer perception (Smit, Engels, & Smit, 2009).

Cancer Therapy

FTY720, a derivative structurally related to sphingosine, showcases the vast potential of small molecules in cancer therapy. Its mechanism, involving sphingosine-1-phosphate receptors and possibly S1PR-independent pathways, illustrates the complex interplay between chemical structure and biological activity, highlighting the importance of chemical derivatives in therapeutic applications (Zhang et al., 2013).

Environmental Toxins and Analysis

The study of environmental toxins, such as PhIP, a carcinogenic heterocyclic aromatic amine, emphasizes the need for precise analytical methods to assess exposure risks. The development of liquid chromatography coupled with mass spectrometry for the analysis of PhIP and its metabolites in various matrices underlines the critical role of chemical analysis in environmental health research (Teunissen et al., 2010).

Safety and Hazards

The safety data sheet (SDS) for 2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride can be found online . It’s important to refer to the SDS for handling and safety information.

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets through hydrogen bonding or ionic interactions, leading to changes in the target’s function .

Biochemical Pathways

Given the compound’s structure, it could potentially be involved in a variety of biochemical processes, including signal transduction, enzymatic reactions, or ion channel regulation .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action. Potential effects could range from changes in cellular signaling to alterations in cell function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .

properties

IUPAC Name

2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.ClH/c1-10(2,8-13)12-7-9-4-3-5-11-6-9;/h3-6,12-13H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZULJEFCECKMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CN=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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